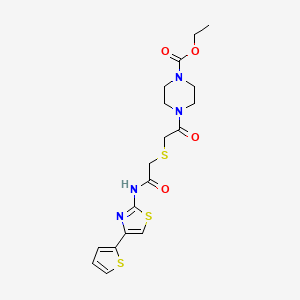

乙酸-4-(2-((2-氧代-2-((4-(噻吩-2-基)噻唑-2-基氨基)乙基)硫)乙酰)哌嗪-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

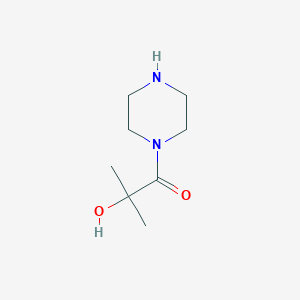

- The synthesis of related compounds involves reactions with secondary amines, leading to derivatives like N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018).

- A convenient synthesis method for related ethyl carboxylate derivatives has been developed, highlighting the flexibility and adaptability of such compounds in organic synthesis (Mohamed, 2021).

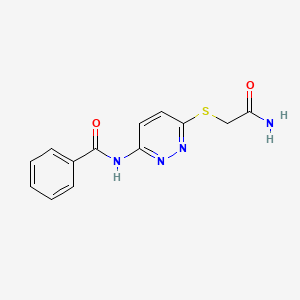

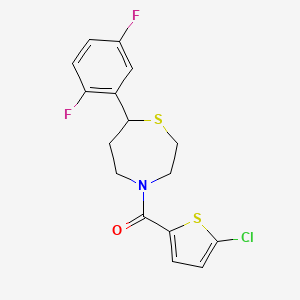

Molecular Structure Analysis

- X-ray diffraction studies are commonly used to determine the molecular structure of similar piperazine derivatives (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

- The reactivity of similar compounds with thiourea, leading to N-formylated derivatives, illustrates the diverse chemical reactions that such compounds can undergo (Ledenyova et al., 2018).

- The interaction with various reagents to form new heterocyclic systems indicates the compound's chemical versatility (Youssef et al., 2011).

Physical Properties Analysis

- Analyzing the physical properties of such compounds often involves spectroscopic methods like LCMS, NMR, and IR, providing insights into the compound's structure and stability (Kulkarni et al., 2016).

Chemical Properties Analysis

- Studies on similar compounds reveal their potential as intermediates in the synthesis of biologically active compounds, reflecting the chemical utility of such structures (Abu‐Hashem et al., 2020).

- The reactivity with various chemical reagents indicates a range of possible transformations, which can be used to derive new compounds with distinct properties (Albreht et al., 2009).

科学研究应用

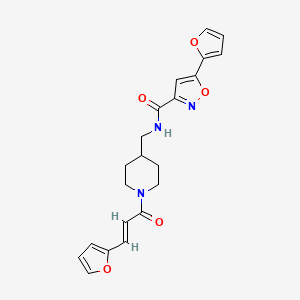

微波辅助合成和生物活性

Başoğlu等人(2013年)的研究探讨了含有青霉酸或头孢菌素酸基团的混合分子的微波辅助合成。这些化合物与所讨论的化学物质具有结构相似性,经过评估显示对各种微生物和特定酶的抗菌、抗脂肪酶和抗尿酶活性中等至良好的疗效,揭示了其对多种微生物和特定酶的中等至良好的疗效(Başoğlu,Ulker,Alpay‐Karaoglu和Demirbas,2013)。

亚胺呋喃和哌嗪衍生物的化学

Vasileva等人(2018年)讨论了Ethyl 2-[5-Aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates通过二级胺(包括哌嗪)的脱环化过程,产生了N,N′-二取代哌嗪衍生物,展示了化学反应性和创造结构多样分子的潜力(Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018)。

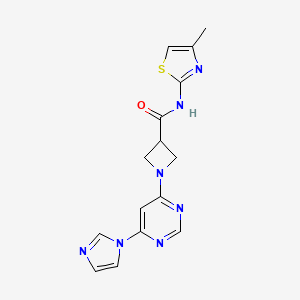

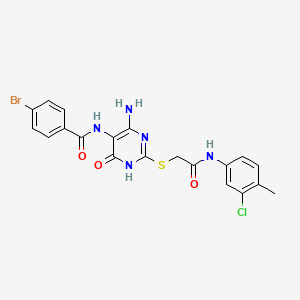

新型结核分枝杆菌GyrB抑制剂

Jeankumar等人(2013年)设计并合成了一系列噻唑基氨基哌啶杂合物,包括与Ethyl 4-(2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate结构相关的化合物。这些化合物被评估其对结核分枝杆菌GyrB ATP酶和DNA酶酶的抑制作用,显示出有希望的活性,并突显了新型抗结核药物的潜力(Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013)。

咔唑衍生物的合成和表征

Sharma,Kumar和Pathak(2014年)讨论了从与感兴趣化学物质结构相似的化合物出发,合成、表征和生物评价新型咔唑衍生物。这些衍生物经过抗菌、抗真菌和抗癌活性测试,其中一些显示出显著的疗效。这项研究强调了该化学物质作为开发生物活性分子的前体的潜力(Sharma, Kumar, & Pathak, 2014)。

作用机制

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit the production of pro-inflammatory cytokines, suggesting that they may affect the inflammatory response pathway .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse biological activities and potential therapeutic applications .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The stability and efficacy of thiazole derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .

属性

IUPAC Name |

ethyl 4-[2-[2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S3/c1-2-26-18(25)22-7-5-21(6-8-22)16(24)12-27-11-15(23)20-17-19-13(10-29-17)14-4-3-9-28-14/h3-4,9-10H,2,5-8,11-12H2,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBKMEFFZICVBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2488311.png)

![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)

![2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2488324.png)

![6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2488326.png)